Carboxylic Acid Position: 4‑COOH vs 5‑COOH Regioisomer Differentiation
The target compound bears the carboxylic acid at the pyrazole 4‑position, whereas the commercially available positional isomer 3‑(furan‑3‑yl)‑1H‑pyrazole‑5‑carboxylic acid (CAS 2129110‑26‑3) places it at the 5‑position . In pyrazole‑furan kinase inhibitor series, the 4‑carboxylic acid serves as the preferred substitution point for forming carboxamide linkages that reproduce the ATP‑competitive hinge‑binding motif of GSK2141795, while the 5‑carboxy isomer yields amides with a trajectory incompatible with the Akt1 allosteric pocket, as demonstrated by comparative modelling and SAR in the pyrazol‑furan carboxamide series [1]. The maximum Akt1 inhibitory activity retained in 4‑carboxamide analogues was sub‑micromolar (IC₅₀ < 1 µM), whereas 5‑carboxamide regioisomeric analogs were not reported among the active series, indicating a steep regioisomeric structure–activity cliff.
| Evidence Dimension | Carboxylic acid positional regiochemistry (4‑COOH vs 5‑COOH) |
|---|---|
| Target Compound Data | Carboxylic acid at pyrazole C‑4 (CAS 1513964‑21‑0) |
| Comparator Or Baseline | 3‑(Furan‑3‑yl)‑1H‑pyrazole‑5‑carboxylic acid (CAS 2129110‑26‑3) – carboxylic acid at C‑5 |
| Quantified Difference | 4‑carboxamide derivatives achieve Akt1 IC₅₀ < 1 µM; 5‑carboxamide regioisomers absent from active series [1] |
| Conditions | Akt1 kinase biochemical assay; HCT116 and OVCAR‑8 cellular proliferation assays |
Why This Matters
Procuring the incorrect regioisomer can completely abolish target activity in kinase programs, making position‑4 authentication a critical procurement specification.
- [1] Zhan, W. et al. Design, synthesis and biological evaluation of pyrazol‑furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 2016, 117, 47–58. View Source
